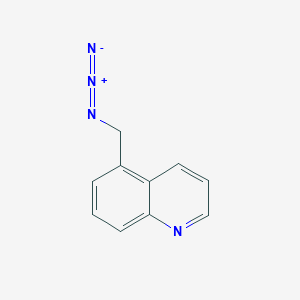
5-Azidomethyl-quinoline
Cat. No. B8279695
M. Wt: 184.20 g/mol
InChI Key: ZPRNGQVPYAOVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07601714B2
Procedure details


Triphenylphosphine (172 mg, 0.65 mmol) was added to the solution of 5-azidomethyl-quinoline (109 mg, 0.59 mmol) in THF (3 mL) at 0° C. After 5 min of stirring, the reaction mixture was warmed to room temperature and stirred at that temperature 16 h. The reaction mixture was diluted with ammonium hydroxide (0.55 mL) and stirred for 3 h. The mixture was then treated with 2M NaOH (0.8 mL) and stirred for another 1 h. The solution was diluted with ethyl acetate and the organic phase was separated, dried over Na2SO4, concentrated. The resulting residue was purified by silica gel prep TLC using 10:1:0.3 CH2Cl2:MeOH:Et3N as an eluant to afford 105 mg of quinolin-5-yl-methylamine as a colorless solid.






Identifiers


|
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C[C:24]1[CH:33]=[CH:32][CH:31]=[C:30]2[C:25]=1[CH:26]=[CH:27][CH:28]=[N:29]2)=[N+]=[N-].[OH-].[Na+].[OH-].[NH4+:37]>C1COCC1.C(OCC)(=O)C>[N:37]1[C:24]2[C:25](=[C:30]([NH:29][CH3:28])[CH:31]=[CH:32][CH:33]=2)[CH:26]=[CH:27][CH:1]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
172 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
109 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC1=C2C=CC=NC2=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 5 min of stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at that temperature 16 h
|
|
Duration
|
16 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for another 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel prep TLC
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 105 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
